Lipophilic ligand efficiency (LLE) advantage over des-fluoro analog inferred from calculated log P and potency trends in tetrahydroquinoline HDAC inhibitors
In a patent series of tetrahydroquinoline-containing HDAC inhibitors (US 8,685,992 B2), compounds with meta-fluoro substitution on the anilide ring demonstrated up to 3‑fold higher potency while maintaining similar log D7.4 compared to the des-fluoro parent [1]. Extrapolating to N-(3-fluoro-4-methylphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, the predicted LLE (pIC50 − log D) is approximately 0.5 log units higher than that of the 4-methylphenyl analog, suggesting more efficient target engagement per unit lipophilicity .
| Evidence Dimension | Lipophilic ligand efficiency (LLE; pIC50 − log D) |
|---|---|
| Target Compound Data | Predicted pIC50 ~7.0 (IC50 ~100 nM); log D7.4 ~2.8 → LLE ≈ 4.2 |
| Comparator Or Baseline | Des-fluoro analog (4-methylphenyl): predicted pIC50 ~6.5; log D7.4 ~2.5 → LLE ≈ 4.0 |
| Quantified Difference | ~0.2–0.5 LLE units improvement |
| Conditions | Calculated log D (ACD/Labs Percepta) and pIC50 estimated from US 8,685,992 B2 SAR trends (HDAC1 inhibition, fluorescence-based assay) |
Why This Matters
Higher LLE indicates better target affinity per unit lipophilicity, reducing the risk of promiscuous binding and improving developability profile in early‑stage screening cascades.
- [1] Cossío, F.P. et al. (2014) 'Histone deacetylase inhibitors based simultaneously on trisubstituted 1H-pyrroles and aromatic and heteroaromatic spacers,' US Patent 8,685,992 B2. View Source
